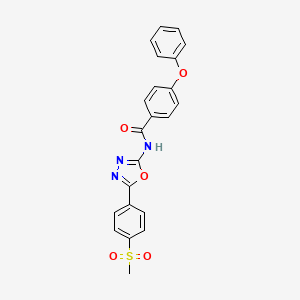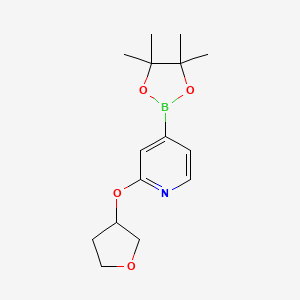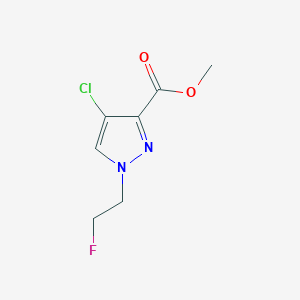
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea, also known as DPU-4, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively researched. In
Aplicaciones Científicas De Investigación
Anticancer Activity
- Diaryl ureas, including compounds similar to the one , have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant antiproliferative effects and are being explored as potential BRAF inhibitors for cancer treatment (Jian Feng et al., 2020).
- Another study synthesized 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which were subjected to in vitro antiproliferative screening against different cancer types. Some derivatives showed promising antiproliferative activity, indicating the potential of urea derivatives in cancer therapy (M. M. Al-Sanea et al., 2018).
Corrosion Inhibition
- Urea derivatives have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic solutions, demonstrating significant inhibition effects. This suggests their potential application in protecting metals from corrosion (B. Mistry et al., 2011).
Structural and Chemical Properties
- Research on the structure of carbamoylated 2-phenylaminopyridines, which are structurally related to the compound , helps understand the chemical behavior and potential applications of these compounds in various fields (E. Mørkved, 1986).
Additional Applications
- Studies on the binding of polyatomic anions with protonated ureido-pyridyl ligands, including those structurally similar to the compound of interest, offer insights into their potential use in developing new materials or chemical sensors (S. Marivel et al., 2011).
Propiedades
IUPAC Name |
1-(4-anilinophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-22-13-12-21(15-23(22)33-2)29-16-20(14-24(29)30)28-25(31)27-19-10-8-18(9-11-19)26-17-6-4-3-5-7-17/h3-13,15,20,26H,14,16H2,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOGABWSNNMJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2817059.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2817071.png)


![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)
![5-Aminospiro[2.3]hexane-1-carboxylic acid hcl](/img/structure/B2817076.png)
